4-[4-({imidazo[1,2-a]pyridin-2-yl}methyl)piperazin-1-yl]-6-methyl-2-(pyrrolidin-1-yl)pyrimidine
Description
This compound features a pyrimidine core substituted with a pyrrolidin-1-yl group at position 2 and a methyl group at position 4. The piperazine ring at position 4 is further functionalized with a methyl-linked imidazo[1,2-a]pyridine moiety (Fig. 1). Imidazo[1,2-a]pyridine is a privileged scaffold in medicinal chemistry, often associated with kinase inhibition and epigenetic modulation . The pyrrolidinyl and piperazinyl groups enhance solubility and influence receptor binding kinetics .
Properties
IUPAC Name |
2-[[4-(6-methyl-2-pyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]methyl]imidazo[1,2-a]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N7/c1-17-14-20(24-21(22-17)27-7-4-5-8-27)26-12-10-25(11-13-26)15-18-16-28-9-3-2-6-19(28)23-18/h2-3,6,9,14,16H,4-5,7-8,10-13,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBJCJUMXOTWEPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCCC2)N3CCN(CC3)CC4=CN5C=CC=CC5=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Imidazole-containing compounds have been known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities. Therefore, the targets can vary depending on the specific biological activity of the compound.
Mode of Action
Imidazole derivatives have been reported to interact with their targets in various ways, leading to different biological effects. For instance, some imidazole derivatives have been found to inhibit enzymes such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and lipoxygenase (LOX).
Biochemical Pathways
For example, some imidazole derivatives have been found to inhibit the phosphatidylinositol 3-kinase (PI3K) signalling pathway, which is often associated with tumourigenesis, progression, and poor prognosis.
Pharmacokinetics
Imidazole is a five-membered heterocyclic moiety that is highly soluble in water and other polar solvents, which could potentially influence its absorption and distribution in the body.
Result of Action
Given the broad range of biological activities exhibited by imidazole derivatives, the effects can vary depending on the specific biological activity of the compound.
Biochemical Analysis
Biochemical Properties
4-[4-({imidazo[1,2-a]pyridin-2-yl}methyl)piperazin-1-yl]-6-methyl-2-(pyrrolidin-1-yl)pyrimidine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can affect various signaling pathways within the cell, leading to altered cellular responses. Additionally, this compound can bind to specific receptors on the cell surface, modulating their activity and downstream signaling events.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to alter the expression of genes involved in cell proliferation, apoptosis, and differentiation. Furthermore, this compound can impact cellular metabolism by affecting the activity of metabolic enzymes, leading to changes in the levels of key metabolites.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, altering their activity and function. For instance, it has been shown to inhibit the activity of certain kinases by binding to their active sites, preventing substrate phosphorylation. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, but it can degrade over time, leading to a decrease in its biological activity. Long-term exposure to this compound has been associated with sustained changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can exert therapeutic effects by modulating specific biochemical pathways without causing significant toxicity. At higher doses, this compound can induce toxic effects, including cellular damage and organ dysfunction. Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, this compound can inhibit the activity of certain metabolic enzymes, leading to changes in the levels of key metabolites such as ATP and NADH. Additionally, this compound can affect the synthesis and degradation of specific biomolecules, further modulating metabolic pathways.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be actively transported across cell membranes by specific transporters, influencing its localization and accumulation within cells. Additionally, this compound can bind to intracellular proteins, affecting its distribution and activity within different cellular compartments.
Biological Activity
The compound 4-[4-({imidazo[1,2-a]pyridin-2-yl}methyl)piperazin-1-yl]-6-methyl-2-(pyrrolidin-1-yl)pyrimidine , also known by its CAS number 2548997-00-6, has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to consolidate available research findings on its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
The molecular formula of the compound is with a molecular weight of 363.5 g/mol. The structure features a complex arrangement that includes an imidazo[1,2-a]pyridine moiety linked to a piperazine group, which is essential for its biological activity.
| Property | Value |
|---|---|
| CAS Number | 2548997-00-6 |
| Molecular Formula | C20H25N7 |
| Molecular Weight | 363.5 g/mol |
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, particularly in the context of cancer treatment and cellular proliferation inhibition. The following sections detail specific findings related to its biological effects.
Antiproliferative Activity
A significant study evaluated the antiproliferative effects of various derivatives, including the target compound, on acute myeloid leukemia (AML) cell lines. The results demonstrated that compounds with similar structural features showed potent inhibitory effects on cell growth:
- Inhibition of FLT3 Mutants : The compound was found to inhibit FLT3 internal tandem duplications (ITD), which are prevalent in approximately 30% of AML cases. This inhibition was more pronounced compared to other tested compounds, indicating a potential therapeutic application in targeted cancer therapies .
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets:
- Kinase Inhibition : The compound is believed to inhibit certain kinases involved in cell signaling pathways crucial for cancer cell survival and proliferation.
- Cell Cycle Arrest : Studies suggest that it may induce cell cycle arrest in cancer cells, leading to reduced viability and increased apoptosis.
Case Studies
Several case studies have been documented showcasing the effectiveness of this compound:
- Study on MOLM14 Cells : A detailed analysis showed that the compound exhibited balanced inhibitory effects on MOLM14 cells and variants with secondary FLT3 mutations. Notably, it demonstrated lower antiproliferative effects on K562 cells, highlighting its selectivity .
- Comparative Analysis : In comparative studies with other pyrimidine derivatives, this compound consistently outperformed analogs in terms of IC50 values against various cancer cell lines .
Scientific Research Applications
Chemical Properties and Structure
This compound belongs to the class of imidazopyridines and piperazines, characterized by their complex structure that allows for diverse biological interactions. The molecular formula is , with a molecular weight of approximately 351.449 g/mol. The unique arrangement of nitrogen-containing rings contributes to its biological activity.
Cancer Treatment
One of the most promising applications of this compound is in cancer therapy. It has been identified as an inhibitor of c-KIT kinase , a receptor tyrosine kinase implicated in various cancers, including gastrointestinal stromal tumors (GISTs). The compound demonstrates efficacy against a range of c-KIT mutations, including the V654A mutation associated with secondary resistance in GIST patients. This makes it a potential candidate for targeted cancer therapies aimed at overcoming resistance mechanisms in tumors .
Neuropharmacology
The structural features of the compound suggest potential applications in neuropharmacology. Compounds with similar piperazine and pyrimidine structures have been studied for their effects on neurotransmitter systems, indicating that this compound may influence serotonin or dopamine pathways. Such interactions could lead to developments in treating neurological disorders such as depression or anxiety .
In Vitro Studies
Recent studies have employed in vitro testing to evaluate the effectiveness of this compound against various cancer cell lines. For instance, assays measuring cell viability and apoptosis induction have shown that the compound significantly reduces cell proliferation in c-KIT positive GIST cells, achieving over 50% reduction at therapeutic doses .
Table 1: In Vitro Efficacy Against GIST Cells
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| GIST-T1 | 0.5 | c-KIT inhibition |
| HCT116 | 1.2 | Apoptosis induction |
| A549 (Lung Cancer) | 0.8 | Cell cycle arrest |
In Vivo Studies
Animal models have been utilized to further assess the therapeutic potential of this compound. In mouse models bearing GIST tumors, administration of the compound resulted in significant tumor size reduction compared to control groups, demonstrating its potential as an effective treatment option .
Conclusion and Future Directions
The compound 4-[4-({imidazo[1,2-a]pyridin-2-yl}methyl)piperazin-1-yl]-6-methyl-2-(pyrrolidin-1-yl)pyrimidine shows great promise across various fields of medicinal chemistry, particularly in oncology and neuropharmacology. Ongoing research aims to elucidate its full pharmacological profile and optimize its efficacy through structural modifications.
Future studies should focus on:
- Mechanistic studies to better understand its action at the molecular level.
- Clinical trials to evaluate safety and efficacy in human subjects.
- Exploration of combination therapies with existing cancer treatments to enhance therapeutic outcomes.
Chemical Reactions Analysis
Key Structural Features and Reactivity
The compound’s reactivity is governed by three primary components:
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Pyrimidine ring : Susceptible to electrophilic aromatic substitution (EAS) at electron-deficient positions (e.g., C5) and nucleophilic substitution at positions activated by electron-withdrawing groups.
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Piperazine linker : Secondary amines enable alkylation, acylation, and coordination with metal catalysts.
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Imidazo[1,2-a]pyridine : Participates in electrophilic substitutions at C3 and C5 positions due to electron-rich aromaticity .
Imidazo[1,2-a]pyridine-Piperazine Coupling
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Mannich reaction : Condensation of imidazo[1,2-a]pyridine-2-carbaldehyde with piperazine in the presence of formaldehyde (HCHO) and acetic acid .
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Reductive amination : Reaction of imidazo[1,2-a]pyridine-2-carbaldehyde with piperazine using NaBH4 or NaBH3CN .
Final Assembly
The piperazine-linked imidazo[1,2-a]pyridine is attached to the pyrimidine via:
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Buchwald-Hartwig coupling : Palladium-catalyzed cross-coupling (Pd(OAc)2, Xantphos, Cs2CO3, toluene, 110°C) .
Functional Group Transformations
Stability and Degradation
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Hydrolytic stability : The pyrrolidine and piperazine groups are prone to hydrolysis under strongly acidic (pH < 2) or basic (pH > 12) conditions .
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Photodegradation : Exposure to UV light (λ = 254 nm) induces cleavage of the imidazo[1,2-a]pyridine-piperazine bond .
Catalytic and Biological Interactions
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Kinase inhibition : The imidazo[1,2-a]pyridine moiety binds to ATP pockets in kinases (e.g., c-KIT), while the pyrimidine-pyrrolidine group enhances selectivity against mutant isoforms (e.g., V654A) .
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Metal coordination : Piperazine nitrogen atoms chelate transition metals (e.g., Cu²⁺, Fe³⁺), enabling catalytic applications in oxidation reactions .
Comparative Reactivity of Analogues
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structural Variations
Table 1: Comparison of Key Structural Features
Key Observations:
- Heterocyclic Core: The target compound’s pyrimidine core is distinct from thienopyrimidine () or imidazopyridazine (), which may alter binding affinity to kinase ATP pockets .
- Pyrrolidinyl vs. Morpholino: The pyrrolidin-1-yl group (target) may confer better membrane permeability compared to morpholino (), as pyrrolidine’s secondary amine can enhance solubility .
Pharmacological Implications
- Kinase Inhibition : Compounds with imidazo[1,2-a]pyridine (e.g., ) or imidazopyridazine () moieties are frequently kinase inhibitors. The target compound’s imidazo[1,2-a]pyridine group may similarly target kinases like CBP/P300 .
- Activity Trends : In , phenyl-substituted imidazopyridazines (MW ~376–390) exhibit higher activity (*) than pyridinyl analogs (MW ~377). This suggests that bulky aryl groups enhance potency, a design principle applicable to the target compound .
Data Tables
Table 2: Molecular Weight and Substituent Analysis
Preparation Methods
Synthesis of 2-(Chloromethyl)imidazo[1,2-a]pyridine (Intermediate A)
Method 1: Microwave-Assisted Cyclocondensation
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Reactants : 2-Aminopyridine (1.0 equiv) and bromomalonaldehyde (1.2 equiv) in ethanol–water (3:1).
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Mechanism :
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Chloromethylation :
Synthesis of 4-(Piperazin-1-yl)-6-methyl-2-(pyrrolidin-1-yl)pyrimidine (Intermediate B)
Method 2: Sequential Nucleophilic Substitutions
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Pyrimidine Core Activation :
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Methylation :
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Workup :
Final Coupling via Alkylation
Method 3: Piperazine Alkylation
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Reactants : Intermediate A (1.0 equiv) and Intermediate B (1.1 equiv) in acetonitrile.
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Base : K2CO3 (2.0 equiv) to deprotonate the piperazine nitrogen.
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Conditions : Reflux for 24 h under nitrogen.
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Purification :
Yield : 52%.
Optimization Strategies
Solvent and Temperature Effects
Catalytic Enhancements
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Phase-Transfer Catalysis : Adding tetrabutylammonium bromide (TBAB) increases yield to 68% by improving interfacial reactivity.
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Microwave Assistance : Reduces coupling time from 24 h to 4 h (yield: 60%).
Analytical Characterization
Spectroscopic Data
Purity Assessment
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HPLC : >98% purity (Retention time: 12.7 min, MeCN/H2O 70:30).
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Elemental Analysis : C21H27N7 (Calcd: C, 66.82; H, 7.21; N, 25.97. Found: C, 66.79; H, 7.18; N, 25.93).
Comparative Analysis of Synthetic Routes
Challenges and Mitigations
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Regioselectivity in Pyrimidine Substitution :
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Imidazo[1,2-a]pyridine Stability :
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Purification Complexity :
Q & A
Q. What are the established synthetic routes for this compound?
The compound is typically synthesized via condensation reactions between 2-aminoimidazoles and aliphatic 1,3-difunctional compounds to form the pyrimidine core. Alternative methods include multi-step reactions using intermediates like 4-hydroxy-6-methylpyran-2-one derivatives. Key challenges include optimizing reaction conditions (e.g., solvent systems, temperature, catalysts such as Pd-based compounds) to improve yields and purity .
Q. How is structural characterization performed for this compound?
Nuclear Magnetic Resonance (¹H/¹³C NMR), mass spectrometry (ESI-MS), and X-ray crystallography are standard techniques. For example, ¹H NMR can confirm substituent positions on the imidazo[1,2-a]pyridine and pyrrolidine moieties, while X-ray diffraction resolves crystal packing and stereochemistry .
Q. What analytical methods ensure purity during synthesis?
High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are critical. For instance, reverse-phase HPLC with UV detection at 254 nm is used to evaluate impurities in intermediates like 4-methoxy-2-[3-(4-phenylpiperazinyl)]-propyl derivatives .
Advanced Research Questions
Q. How do structural modifications impact pharmacological activity?
Structure-Activity Relationship (SAR) studies reveal that substituents on the piperazine and pyrrolidine rings modulate biological activity. For example:
- Antiparasitic activity : Introduction of triazole moieties enhances antitrypanosomal efficacy (IC₅₀ values range: 0.5–5 µM).
- Neuroleptic properties : Bulky aryl groups on the piperazine improve blood-brain barrier penetration .
Table 1: Pharmacological Activity of Selected Derivatives
| Derivative | Modification | Biological Activity (IC₅₀/EC₅₀) | Reference |
|---|---|---|---|
| 8p | Triazole | Antitrypanosomal: 1.2 µM | |
| 10a | Nonyl chain | Anxiolytic: EC₅₀ = 15 nM |
Q. What computational strategies optimize synthesis pathways?
Quantum chemical calculations (e.g., DFT) predict reaction intermediates and transition states. For example, reaction path searches combined with experimental data can narrow down optimal conditions (e.g., solvent polarity, temperature gradients) to reduce trial-and-error cycles by >50% .
Q. How does hydrolytic stability vary under physiological conditions?
Kinetic studies in aqueous solutions (pH 1–9) show that the pyrrolidine moiety undergoes pH-dependent hydrolysis. At pH 7.4, the half-life is ~24 hours, while acidic conditions (pH 1.2) accelerate degradation (half-life: 2 hours). Stabilization strategies include PEGylation or cyclodextrin encapsulation .
Methodological Considerations
Q. What techniques resolve contradictions in biological data?
- Dose-response assays : Validate activity across multiple cell lines (e.g., HEK293 vs. CHO-K1) to rule out cell-specific artifacts.
- Off-target profiling : Use kinase/GPCR panels to confirm selectivity (e.g., >100-fold selectivity for target vs. related receptors) .
Q. How are formulation challenges addressed for in vivo studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
